Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics . This compound, in particular, features a unique structure that includes a cyclopropane ring and an iodinated thiophene moiety, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate typically involves multiple steps, starting from the preparation of the thiophene core. Common synthetic routes include:
Heterocyclization Reactions: These reactions involve the formation of the thiophene ring through the condensation of sulfur-containing compounds with carbonyl compounds.
Cyclopropanation: The formation of the cyclopropane ring can be accomplished through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Chemical Reactions Analysis
Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, antimicrobial, and anticancer agents.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: The compound’s electronic properties make it suitable for use in organic solar cells and other electronic devices.
Biological Research: The compound can be used as a probe or ligand in biological studies to investigate various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects . The presence of the iodine atom and the cyclopropane ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various chemical syntheses.
2-Iodothiophene: A related compound with an iodine atom directly attached to the thiophene ring.
Cyclopropylcarboxylic acid: A compound featuring a cyclopropane ring but lacking the thiophene moiety.
The uniqueness of this compound lies in its combination of the iodinated thiophene ring and the cyclopropane carboxylate group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H9IO2S2 |
---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
methyl 1-(5-iodothieno[3,2-b]thiophen-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H9IO2S2/c1-14-10(13)11(2-3-11)8-4-6-7(15-8)5-9(12)16-6/h4-5H,2-3H2,1H3 |
InChI Key |
GIQVIBFEAVQHCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC3=C(S2)C=C(S3)I |
Origin of Product |
United States |
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